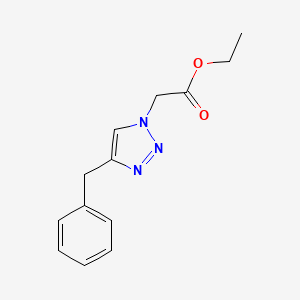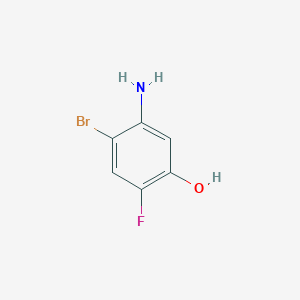
2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯
描述
“Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a benzyl group and an ethyl acetate group .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . The synthesis typically involves a reaction known as “Click” chemistry, which is a type of chemical reaction that joins small units together . In addition, the Suzuki–Miyaura cross-coupling reaction, which is a type of chemical reaction where a carbon-carbon bond is formed from a halide and a boronic acid, is also used .
Molecular Structure Analysis
The molecular structure of similar triazole compounds has been characterized using various spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and High-Resolution Mass Spectrometry (HRMS) .
Chemical Reactions Analysis
Triazole compounds are known to exhibit various chemical reactions. For instance, they can undergo reactions with different arylboronic acids in an aqueous medium to afford target molecules . They can also exhibit inhibitory activities against certain enzymes, suggesting that they can participate in biological reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar triazole compounds have been analyzed using various techniques . For instance, their melting points, solubility, and other properties can be determined .
科学研究应用
抗菌活性
含有 1,2,3-三唑的化合物,如 2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯,已被发现具有显著的抗菌活性 . 例如,合成了一系列含有 2, 4-二取代噻唑类似物的生物活性三唑和吡唑化合物,并对其体外抗菌活性进行了评价 .
抗氧化活性
这些化合物还表现出非凡的抗氧化性能,这由 DPPH 自由基清除试验所证实 . 这使得它们成为开发新型抗氧化剂药物的潜在候选者 .
抗病毒活性
分子对接研究表明,这些化合物可能与革兰氏阳性菌 S. aureus 拓扑异构酶 IV 酶和 COVID-19 主要蛋白酶的催化结构域相互作用 . 这表明它们可以被开发为潜在的抗病毒剂 .
抗高胆固醇血症活性
三唑缀合结构基序已被针对其抗高胆固醇血症作用 . 这表明 2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯可能用于治疗高胆固醇血症 .
抗癌活性
含有 1,2,3-三唑的化合物已被发现可在某些癌细胞中诱导凋亡 . 这表明 2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯可能用于癌症治疗 .
抗疟疾活性
含有 1,2,3-三唑的化合物已被发现具有抗疟疾活性 . 这表明 2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯可能用于治疗疟疾 .
抗炎活性
含有 1,2,3-三唑的化合物已被发现具有抗炎活性 . 这表明 2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯可能用于治疗炎症性疾病 .
抗利什曼原虫活性
含有 1,2,3-三唑的化合物已被发现具有抗利什曼原虫活性 . 这表明 2-(4-苄基-1H-1,2,3-三唑-1-基)乙酸乙酯可能用于治疗利什曼病 .
作用机制
Target of Action
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a complex compound that interacts with multiple targets. One of the primary targets of this compound is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . It also shows inhibitory potential against carbonic anhydrase-II enzyme .
Mode of Action
This compound interacts with its targets in a unique way. It binds to the colchicine binding site of tubulin , inhibiting tubulin polymerization . This interaction disrupts the formation and function of microtubules, which are crucial for cell division and intracellular transport. Furthermore, it exhibits inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Biochemical Pathways
The interaction of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate with tubulin affects the microtubule dynamics , leading to cell cycle arrest at the sub-G1 and G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The inhibition of carbonic anhydrase-II enzyme can affect various biochemical pathways, including those involved in fluid balance and respiration .
Pharmacokinetics
In silico studies suggest that related compounds possess drug-like properties .
Result of Action
The result of the action of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is the induction of apoptosis in certain cancer cells, such as BT-474 cells . This is achieved through the inhibition of tubulin polymerization and subsequent disruption of the cell cycle .
未来方向
Triazole compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities. In addition, further studies could also focus on understanding their mechanism of action and improving their safety profiles .
生化分析
Biochemical Properties
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as tubulin, a protein that is crucial for cell division and structural integrity . The interaction between ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate and tubulin results in the inhibition of tubulin polymerization, which can lead to the disruption of microtubule formation and subsequent cell cycle arrest . Additionally, this compound has been observed to bind to the colchicine binding site of tubulin, further elucidating its mechanism of action .
Cellular Effects
The effects of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate on various cell types and cellular processes are profound. In cancer cell lines such as BT-474, HeLa, and MCF-7, this compound induces apoptosis, a programmed cell death mechanism . The induction of apoptosis is mediated through the activation of cell signaling pathways that lead to cell cycle arrest at the sub-G1 and G2/M phases . Furthermore, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been shown to influence gene expression by modulating the expression of genes involved in cell survival and apoptosis . This compound also affects cellular metabolism by altering the metabolic flux and levels of key metabolites .
Molecular Mechanism
At the molecular level, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition results in cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been shown to modulate the activity of enzymes involved in cellular metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in biochemical research .
Dosage Effects in Animal Models
The effects of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can cause adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that lead to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biochemical effects of the compound . Additionally, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been shown to affect metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization and accumulation of the compound are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate can be targeted to specific organelles through post-translational modifications and targeting signals . These modifications direct the compound to compartments such as the mitochondria and endoplasmic reticulum, where it can modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
ethyl 2-(4-benzyltriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVHDNZPCHLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)



![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)


![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)


